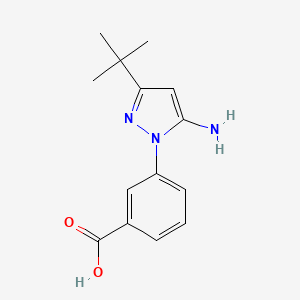

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid

Beschreibung

3-(3-tert-Butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is a trisubstituted pyrazole derivative featuring a tert-butyl group at position 3, an amino group at position 5 of the pyrazole ring, and a benzoic acid moiety at position 3 of the benzene ring. The tert-butyl group enhances steric bulk and lipophilicity, while the amino group contributes to hydrogen-bonding capacity and solubility. The benzoic acid moiety may facilitate interactions with biological targets through ionic or hydrogen-bonding interactions.

Eigenschaften

IUPAC Name |

3-(5-amino-3-tert-butylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)11-8-12(15)17(16-11)10-6-4-5-9(7-10)13(18)19/h4-8H,15H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUJJVCUIDFKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-tert-butyl-5-amino-1H-pyrazole with a benzoic acid derivative. One common method is to react 3-tert-butyl-5-amino-1H-pyrazole with 3-bromobenzoic acid in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Various alkylating agents or aryl halides can be used in the presence of a base and a suitable catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Alkyl or aryl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent patterns on the pyrazole and benzene rings critically influence the physicochemical and biological properties of these compounds. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to compound 34 .

Key Observations:

- Substituent Position: The benzoic acid group at position 3 (user’s compound) versus position 4 (compound 34) alters molecular conformation and target interactions. Position 3 may enhance intramolecular hydrogen bonding with the pyrazole amino group .

- Amino vs. Phenyl/Methoxy Groups: The amino group in the user’s compound increases polarity and solubility compared to phenyl (compound 34) or methoxy (compound 72) substituents, which favor lipophilicity and membrane permeability .

- Steric and Electronic Effects: The tert-butyl group in all analogs provides steric shielding, but its combination with electron-donating (amino) or withdrawing (carboxylic acid) groups modulates reactivity. For example, compound 16b’s hydroxyamino-oxo-ethyl group introduces additional hydrogen-bonding sites but complicates synthesis .

Biologische Aktivität

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 259.31 g/mol. The structure includes a pyrazole moiety, known for its diverse biological effects, particularly in anticancer and anti-inflammatory applications .

The biological activity of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Microtubule Destabilization : Similar compounds have demonstrated the ability to inhibit microtubule assembly, which is crucial for cell division. This property suggests potential applications in cancer therapy by inducing apoptosis in rapidly dividing cells .

- Apoptosis Induction : Studies indicate that derivatives of pyrazole can enhance caspase activity, leading to programmed cell death in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Biological Activity Data

| Activity | Concentration (μM) | Effect Observed |

|---|---|---|

| Microtubule Assembly Inhibition | 20 | 40.76–52.03% inhibition |

| Apoptosis Induction | 1 | Morphological changes observed |

| Caspase-3 Activity | 10 | Increased by 1.33–1.57 times |

Study on Anticancer Activity

A study conducted on various pyrazole derivatives, including 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid, revealed promising anticancer properties. The compound exhibited significant inhibition of cell proliferation across multiple cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Induced apoptosis at concentrations as low as 1 μM.

- Liver Cancer (HepG2) : Demonstrated effective growth inhibition.

These findings suggest that compounds with similar structures may serve as potential leads in drug development for cancer treatment .

In Vivo Studies

In vivo studies have indicated that these pyrazole derivatives can significantly reduce tumor size in animal models when administered at therapeutic doses. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted hydrazines with β-keto esters or nitriles under basic conditions. For example, sodium hydride in dimethylformamide (DMF) facilitates pyrazole ring formation, while tert-butyl group introduction may require alkylation using tert-butyl bromide. Reaction temperature (80–120°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor) are critical for achieving >70% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR confirms the pyrazole ring protons (δ 6.2–7.1 ppm) and tert-butyl group (δ 1.3 ppm, singlet). NMR identifies the carboxylic acid carbonyl (~170 ppm) .

- IR : Stretching frequencies for NH (3350–3300 cm) and COOH (1700–1680 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 287.152 (calculated for CHNO) .

Q. What are the primary chemical reactions involving the pyrazole and benzoic acid moieties?

- Methodological Answer : The amino group on the pyrazole undergoes acylation (e.g., with acetyl chloride in THF) or diazotization for coupling reactions. The benzoic acid moiety participates in esterification (via DCC/DMAP catalysis) or metal coordination (e.g., with Cu for catalytic studies) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during pyrazole ring formation?

- Methodological Answer : Kinetic studies suggest that maintaining a pH of 8–9 (using NaHCO) reduces side reactions like over-alkylation. Solvent polarity also plays a role: DMF enhances cyclization efficiency compared to THF. Real-time monitoring via in-situ FTIR or HPLC ensures intermediates are consumed within 2–3 hours .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

- Methodological Answer : Discrepancies between calculated and observed NMR shifts often arise from intramolecular hydrogen bonding (e.g., between NH and COOH groups). Computational methods (DFT at B3LYP/6-31G* level) can model these interactions. X-ray crystallography (as in ) provides unambiguous confirmation, with typical C–N bond lengths of 1.34 Å in the pyrazole ring.

Q. How does the tert-butyl group influence the compound’s solubility and bioactivity?

- Methodological Answer : The tert-butyl group enhances lipophilicity (logP increases by ~1.5 units compared to unsubstituted analogs), improving membrane permeability in cellular assays. However, it may sterically hinder interactions with enzyme active sites. Comparative studies using methyl or isopropyl analogs can isolate steric/electronic effects .

Q. What computational models predict the compound’s reactivity in catalytic applications?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities to targets like COX-2 or kinases. Frontier molecular orbital (FMO) analysis identifies nucleophilic sites (e.g., pyrazole N-atoms with HOMO densities >0.25) for electrophilic substitution .

Q. How to address instability of the free amino group during long-term storage?

- Methodological Answer : Lyophilization as a hydrochloride salt (using HCl in dioxane) prevents oxidation. Storage under argon at −20°C with desiccants (silica gel) maintains purity >95% over 12 months, confirmed by periodic HPLC-UV analysis (λ = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.